![molecular formula C26H20N2O3S B3004648 4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile CAS No. 478245-27-1](/img/structure/B3004648.png)
4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains several functional groups, including a pyridine ring, sulfonyl groups, and a benzenecarbonitrile moiety. These features may contribute to its potential as a chemotherapeutic agent or in other applications such as material science or catalysis.
Synthesis Analysis
The synthesis of related pyridinecarbonitrile derivatives has been explored in various studies. For instance, the synthesis of 2,6-diamino-4-methyl-3-pyridinecarbonitrile involves the conversion of its dihydroxy analog into dichloro derivatives, followed by substitution reactions to introduce amino groups, as demonstrated in one study . Although the exact synthesis route for the compound is not provided, similar methodologies involving substitution reactions and the use of sulfonyl chlorides could be applicable.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the molecular structure of a related compound, 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, was characterized by FT-IR, X-ray diffraction, and DFT calculations . These techniques could be used to determine the geometric parameters, vibrational frequencies, and molecular electrostatic potential (MEP) of the compound , providing insights into its molecular conformation and reactivity.
Chemical Reactions Analysis
The reactivity of pyridinecarbonitrile derivatives can be inferred from molecular docking studies and analyses of their MEP. For instance, the MEP analysis of a related compound indicated several possible sites for electrophilic attack, such as the CN group, the N atom of the pyrimidine ring, and sulfur atoms . These sites are likely to be involved in chemical reactions, including potential inhibitory interactions with biological targets, as suggested by molecular docking results.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonitrile derivatives can be diverse due to their complex structures. Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can provide information on the vibrational modes of the molecule . The nonlinear optical properties and charge distribution within the molecule can be predicted through NBO analysis and the study of HOMO-LUMO gaps . Additionally, the thermodynamic properties and reactivity parameters such as chemical hardness, potential, and electrophilicity can be calculated using quantum mechanical calculations .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
This compound exemplifies the intricate nature of synthetic organic chemistry, where researchers explore novel synthetic routes and reactivity patterns. For instance, the synthesis and reactivity of pyridine derivatives have been extensively studied, demonstrating the compound's potential as a precursor in the synthesis of more complex molecules with diverse applications, from materials science to drug development (Katritzky et al., 1995). Additionally, the synthesis of new series of pyridine and fused pyridine derivatives explores the compound's utility in creating compounds with potential applications in electronics, photonics, and as pharmacophores (S. A. Al-Issa, 2012).
Material Science Applications
In material science, the structural features of such compounds offer insights into the design of novel materials with specific properties, such as conductivity, luminescence, or thermal stability. The rearrangement and coordination studies of related compounds provide valuable information on how such molecules interact with metals, which is crucial for developing new materials for catalysis, electronics, and nanotechnology (M. R. Bermejo et al., 2000).
Pharmaceutical Applications
Although the direct applications in pharmaceuticals of this specific compound might not be documented, the study of similar molecules can lead to the discovery of new drugs. For example, compounds with related structures have been explored for their potential as enzyme inhibitors, receptor antagonists, or agents with anti-inflammatory properties, which could pave the way for the development of new therapeutic agents (R. A. Daines et al., 1994).
Propriétés
IUPAC Name |
4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-18-8-14-23(15-9-18)32(29,30)25-19(2)16-24(21-6-4-3-5-7-21)28-26(25)31-22-12-10-20(17-27)11-13-22/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWYNCWUSGJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

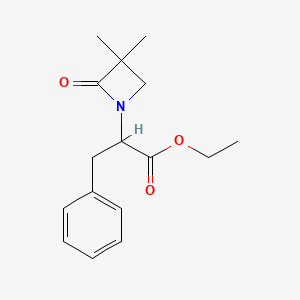
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)
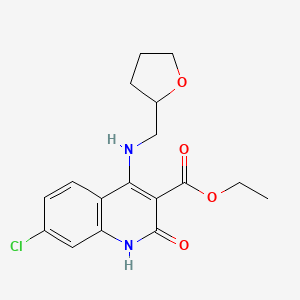

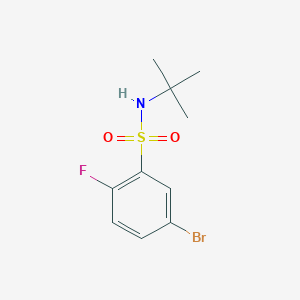
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)
![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)
![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)
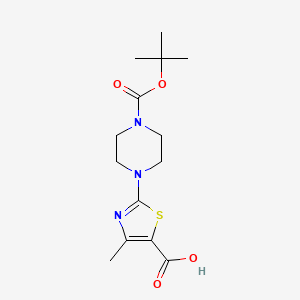
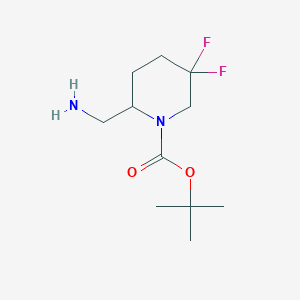
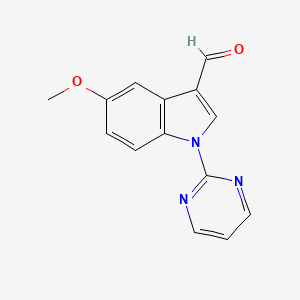
![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)
